
2-Methoxy-4-(2-nitrovinyl)phenyl beta-D-glucopyranoside
Übersicht
Beschreibung
2-Methoxy-4-(2-nitrovinyl)phenyl β-D-glucopyranoside is a chromogenic substrate for β-glucosidase . It is a groundbreaking compound employed in the field of biomedicine, bearing immense significance in the pursuit of comprehending and devising remedies for an array of ailments .
Synthesis Analysis
The synthesis of 2-Methoxy-4-(2-nitrovinyl)phenyl β-D-glucopyranoside is described in a study as a substrate for the assay of N-acetyl-beta-D-glucosaminidase (NAG) and beta-D-galactosidase . The substrates were found to be stable indefinitely if stored in the solid state at 4 degrees Celsius in the dark .Molecular Structure Analysis
The molecular formula of 2-Methoxy-4-(2-nitrovinyl)phenyl β-D-glucopyranoside is C15H19NO9 . The molecular weight is 357.31 . The SMILES string representation is COc1cc(ccc1OC2OC(CO)C(O)C(O)C2O)\C=C/N(=O)=O .Chemical Reactions Analysis
2-Methoxy-4-(2-nitrovinyl)phenyl β-D-glucopyranoside can be used as a substrate for the assay of NAG and β-D-galactosidase . It has also been used in a study to evaluate new chromogenic substrates for the detection of coliforms .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methoxy-4-(2-nitrovinyl)phenyl β-D-glucopyranoside include a molecular weight of 357.31 . It is a chromogenic substrate for β-glucosidase . The compound is stable indefinitely if stored in the solid state at 4 degrees Celsius in the dark .Wissenschaftliche Forschungsanwendungen
Biochemistry Research
In biochemistry, this compound is primarily used as a chromogenic substrate for β-galactosidase . This application is crucial for assays that measure the activity of β-galactosidase, an enzyme that plays a significant role in the metabolism of galactose. It has been utilized in studies to develop new chromogenic substrates for the detection of coliform bacteria , which is essential for ensuring water quality and safety.
Medical Diagnostics
The compound’s role as a substrate for β-galactosidase also extends to medical diagnostics . It aids in the assay of N-acetyl-β-D-glucosaminidase (NAG), an enzyme that, when elevated, can indicate renal damage. This makes it a valuable tool for early detection of kidney disorders.
Environmental Science
In environmental science, 2-Methoxy-4-(2-nitrovinyl)phenyl beta-D-glucopyranoside is used to evaluate new chromogenic substrates for detecting coliforms . This is particularly important for monitoring and maintaining the safety of drinking water and environmental water sources.
Analytical Chemistry
Analytical chemists employ this compound as a chromogenic substrate to visualize the presence of specific enzymes . The colorimetric change upon enzymatic action allows for easy detection and quantification, which is fundamental in various analytical procedures.
Agricultural Science
While specific applications in agricultural science are not directly mentioned, the detection of coliforms using this compound as a substrate can be indirectly related to agriculture. Ensuring water used in irrigation is free from harmful bacteria is vital for crop safety and public health .
Industrial Applications
Industrial uses of this compound include its role in the development of assays for enzymes like NAG and β-D-galactosidase . These assays are important for quality control in various industries, including pharmaceuticals and food production.
Pharmaceutical Research
The compound’s versatility is showcased in pharmaceutical research, where it facilitates the evaluation of drug potency against diseases such as cancer, inflammation, and neurodegenerative disorders .
Probiotic Effectiveness Studies
Lastly, it has been mentioned in the context of probiotics, where researchers continue to evaluate the effectiveness and clarify the mechanisms of action of probiotics . This compound may serve as a tool in these studies, although specific details are not provided.
Zukünftige Richtungen
The future directions of research on 2-Methoxy-4-(2-nitrovinyl)phenyl β-D-glucopyranoside could involve further exploration of its biomedical applications, given its significance in the field . Additionally, more detailed studies on its synthesis, chemical reactions, and mechanism of action could provide valuable insights. It would also be beneficial to conduct comprehensive safety and hazard assessments to ensure safe handling and use of this compound.
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-methoxy-5-[(E)-2-nitroethenyl]phenoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO9/c1-23-9-3-2-8(4-5-16(21)22)6-10(9)24-15-14(20)13(19)12(18)11(7-17)25-15/h2-6,11-15,17-20H,7H2,1H3/b5-4+/t11-,12-,13+,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWGFRNUGSRRBP-HTTKMGQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(2-nitrovinyl)phenyl beta-D-glucopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 5-bromo-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B1433775.png)
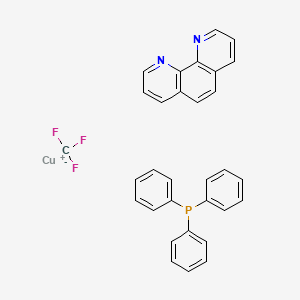


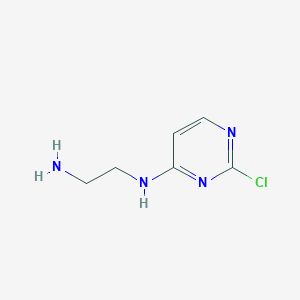
![Carbamic acid, N-[[4-[(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B1433785.png)
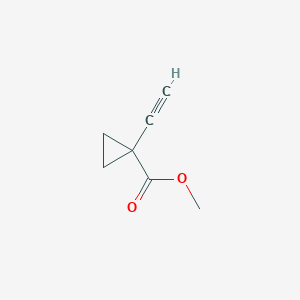
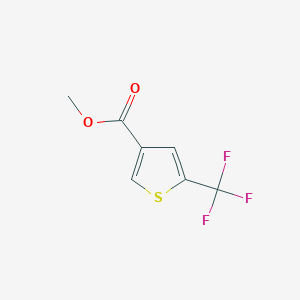
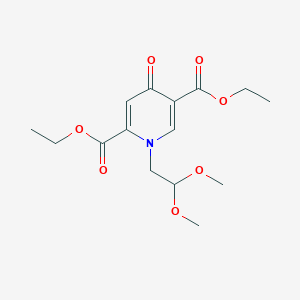
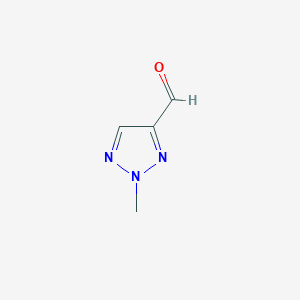
![Ethyl 4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1433791.png)

